molecular formula C10H19N2O5P B8264566 (E)-2-diazonio-2-diethoxyphosphoryl-1-[(2-methylpropan-2-yl)oxy]ethenolate

(E)-2-diazonio-2-diethoxyphosphoryl-1-[(2-methylpropan-2-yl)oxy]ethenolate

Cat. No.: B8264566
M. Wt: 278.24 g/mol
InChI Key: FZONDNAKVWAKTE-UHFFFAOYSA-N
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Description

The compound with the identifier “(E)-2-diazonio-2-diethoxyphosphoryl-1-[(2-methylpropan-2-yl)oxy]ethenolate” is known as carbonyldiimidazole. It is a versatile reagent widely used in organic synthesis. Carbonyldiimidazole is particularly valued for its ability to facilitate the formation of amides, esters, and peptides. It is a white crystalline solid that is soluble in organic solvents such as dichloromethane and tetrahydrofuran.

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbonyldiimidazole is typically synthesized by the reaction of phosgene with imidazole. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of phosgene. The general reaction scheme is as follows:

COCl2+2C3H4N2C7H6N4O+2HCl\text{COCl}_2 + 2 \text{C}_3\text{H}_4\text{N}_2 \rightarrow \text{C}_7\text{H}_6\text{N}_4\text{O} + 2 \text{HCl} COCl2​+2C3​H4​N2​→C7​H6​N4​O+2HCl

Industrial Production Methods

In industrial settings, carbonyldiimidazole is produced in large quantities using a continuous flow process. This method ensures a consistent supply of the reagent and minimizes the risks associated with handling phosgene. The reaction is typically carried out in a sealed reactor to contain the toxic gases and ensure safety.

Chemical Reactions Analysis

Types of Reactions

Carbonyldiimidazole undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form imidazole-2-carboxylic acid.

    Reduction: It can be reduced to form imidazole.

    Substitution: It readily undergoes nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols are commonly used.

Major Products

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Thioesters: Formed by the reaction with thiols.

Scientific Research Applications

Carbonyldiimidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a coupling reagent in the synthesis of peptides and esters.

    Biology: It is used in the modification of proteins and nucleic acids.

    Medicine: It is used in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of polymers and other advanced materials.

Mechanism of Action

Carbonyldiimidazole acts as a dehydrating agent, facilitating the formation of amide and ester bonds. The mechanism involves the activation of the carboxyl group, making it more susceptible to nucleophilic attack. The molecular targets include carboxylic acids and nucleophiles such as amines and alcohols. The pathways involved include the formation of an intermediate imidazolide, which then reacts with the nucleophile to form the desired product.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Dicyclohexylcarbodiimide: Another coupling reagent used in peptide synthesis.

    N-Ethyl-N’-(3-dimethylaminopropyl)carbodiimide: A water-soluble coupling reagent used in bioconjugation.

Uniqueness

Carbonyldiimidazole is unique in its ability to form stable intermediates, which makes it highly efficient in promoting the formation of amide and ester bonds. Unlike other coupling reagents, it does not produce urea by-products, which can complicate purification processes.

Properties

IUPAC Name

(E)-2-diazonio-2-diethoxyphosphoryl-1-[(2-methylpropan-2-yl)oxy]ethenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N2O5P/c1-6-15-18(14,16-7-2)8(12-11)9(13)17-10(3,4)5/h6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZONDNAKVWAKTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(=C([O-])OC(C)(C)C)[N+]#N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(/C(=C(\[O-])/OC(C)(C)C)/[N+]#N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N2O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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